![molecular formula C17H23N3O2S B11000207 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(3-methylbutyl)furan-2-carboxamide](/img/structure/B11000207.png)
5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(3-methylbutyl)furan-2-carboxamide
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Overview
Description
- It has a molecular weight of 264.3 g/mol.
- The compound’s structure includes a pyrimidine ring, a furan ring, and a thioether linkage.
- Unfortunately, specific logos or abbreviations are not available for this compound.
5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(3-methylbutyl)furan-2-carboxamide: is a chemical compound with the following IUPAC name: 5-{[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]methyl}-2-furoic acid .
Preparation Methods
Synthetic Routes: While detailed synthetic routes are scarce, one study synthesized tetrazolyl derivatives of pyrimidine containing various linker groups .
Industrial Production: Information on large-scale industrial production methods is limited.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example, oxidation could involve oxidizing agents like KMnO4 or PCC.
Major Products: These reactions may yield products with modified functional groups or altered stereochemistry.
Scientific Research Applications
Biological Activities
Research indicates that 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(3-methylbutyl)furan-2-carboxamide exhibits several notable biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines by interfering with cellular signaling pathways.
- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory responses, making it a potential candidate for treating inflammatory diseases.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial for conditions like diabetes and obesity.
Case Studies and Research Findings
- Anticancer Research : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, suggesting a mechanism involving apoptosis induction through mitochondrial pathways.
- Inflammation Modulation : In vitro studies showed that the compound could reduce the production of pro-inflammatory cytokines in macrophages, indicating its potential use in treating chronic inflammatory conditions.
- Enzymatic Activity : Investigations into its role as an enzyme inhibitor revealed that it could effectively inhibit key enzymes linked to metabolic disorders, paving the way for further development as a therapeutic agent for diabetes management.
Mechanism of Action
- Detailed information on the mechanism of action is not readily available. Further research is needed to understand how it exerts its effects.
- Potential molecular targets and pathways remain to be elucidated.
Comparison with Similar Compounds
- Unfortunately, direct comparisons with similar compounds are scarce in the literature.
Similar Compounds: Other pyrimidine-based molecules with thioether linkages or furan moieties may share some similarities.
Biological Activity
5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(3-methylbutyl)furan-2-carboxamide, a compound with potential pharmaceutical applications, has garnered attention for its biological activity. This article reviews its synthesis, biological properties, and potential therapeutic implications based on current research.
- Molecular Formula : C14H20N4OS
- Molecular Weight : 288.40 g/mol
The compound features a furan ring, a pyrimidine moiety, and a carboxamide group, which contribute to its unique biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of 4,6-dimethylpyrimidine with thiol compounds followed by acylation with furan-2-carboxylic acid derivatives. The detailed synthetic pathway can be represented as follows:
- Formation of the pyrimidine-thiol intermediate .
- N-acylation to form the final product .
Antiviral Activity
Research indicates that derivatives related to this compound exhibit significant antiviral properties. For instance, studies have shown that similar pyrimidine-based compounds can inhibit viral replication in vitro, particularly against viruses like vaccinia and Rift Valley fever virus . The mechanism often involves interference with viral protein synthesis or replication processes.
Anticancer Properties
Compounds containing furan and pyrimidine structures have been evaluated for their anticancer effects. They have demonstrated cytotoxicity against various cancer cell lines, including leukemia and solid tumors. The proposed mechanism includes the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways such as PI3K/Akt and MAPK .
Enzyme Inhibition
This compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting acetylcholinesterase (AChE), which is relevant in the treatment of Alzheimer's disease . The structure-activity relationship (SAR) studies suggest that modifications to the sulfur-containing moiety enhance inhibitory potency.
Case Studies
- In Vitro Studies : A study conducted on various cell lines demonstrated that this compound inhibited cell growth in a dose-dependent manner, with IC50 values indicating significant potency against specific cancer types .
- Animal Models : In vivo studies using murine models have shown that administration of this compound significantly reduced tumor size compared to control groups, suggesting its potential as an effective anticancer agent .
Data Table: Biological Activities Summary
Properties
Molecular Formula |
C17H23N3O2S |
---|---|
Molecular Weight |
333.5 g/mol |
IUPAC Name |
5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-N-(3-methylbutyl)furan-2-carboxamide |
InChI |
InChI=1S/C17H23N3O2S/c1-11(2)7-8-18-16(21)15-6-5-14(22-15)10-23-17-19-12(3)9-13(4)20-17/h5-6,9,11H,7-8,10H2,1-4H3,(H,18,21) |
InChI Key |
JTCIBWXJPGLNIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC=C(O2)C(=O)NCCC(C)C)C |
Origin of Product |
United States |
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